molecular formula C11H12BrFO B1405995 1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene CAS No. 1541736-57-5

1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene

Cat. No. B1405995
M. Wt: 259.11 g/mol
InChI Key: LSFBPGIQKUOZGB-UHFFFAOYSA-N
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Description

“1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene” is an organic compound with a molecular weight of 241.13 . It is typically stored at room temperature and has a physical form of liquid .


Molecular Structure Analysis

The InChI code for “1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene” is 1S/C11H13BrO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 . This indicates that the molecule consists of a benzene ring with bromo, cyclopentyloxy, and fluoro substituents.

Scientific Research Applications

Electrochemical Fluorination of Aromatic Compounds

A study by Horio et al. (1996) examined the side-reactions during the fluorination of halobenzenes, including compounds similar to 1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene, highlighting the complexities and reactions involved in the electrochemical fluorination process. This research is relevant for understanding the fluorination mechanisms of halobenzenes, which could impact the synthesis and applications of such compounds in various fields (Horio et al., 1996).

Preparation of No-Carrier-Added Fluorobenzenes

Ermert et al. (2004) compared different methods for preparing no-carrier-added 1-bromo-4-[18F]fluorobenzene. This compound is important for 18F-arylation reactions in metallo-organic fluorophenyl compounds and palladium-catalyzed coupling. The study contributes to understanding the synthesis of fluorobenzenes for applications in radiopharmaceuticals and imaging (Ermert et al., 2004).

Photofragment Translational Spectroscopy

Gu et al. (2001) performed ultraviolet photodissociation studies on 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene. This research provides insights into the effects of fluorine atom substitution on the photodissociation mechanism and energy distribution, which is crucial for understanding the chemical behavior of such compounds under UV light (Gu et al., 2001).

Photoreactions with Cyclopentene

A study by Bryce-Smith et al. (1980) explored the photoreactions of halogenobenzenes, including compounds analogous to 1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene, with cyclopentene. This research is significant for understanding the reactivity of halogenobenzenes with cycloalkenes, which could have implications in synthetic chemistry and material sciences (Bryce-Smith et al., 1980).

Ring Expansion and Radical Induced Reactions

Further studies by Agou et al. (2015) and Mohan et al. (1996) delve into the ring expansion of bromoalumoles and hydroxyl radical-induced reactions with fluorobenzenes. These studies are relevant for understanding the reactivity and potential applications of 1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene in more complex chemical reactions and syntheses (Agou et al., 2015); (Mohan et al., 1996).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-3-cyclopentyloxy-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c12-8-5-9(13)7-11(6-8)14-10-3-1-2-4-10/h5-7,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFBPGIQKUOZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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